molecular formula C8H10O6 B1615912 Diethyl dioxobutanedioate CAS No. 59743-08-7

Diethyl dioxobutanedioate

Cat. No. B1615912
CAS RN: 59743-08-7
M. Wt: 202.16 g/mol
InChI Key: HYFOWJVQCLIAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08735598B2

Procedure details

L-Tartaric acid diethyl ester (300 g), acetic acid (3 l), 1,3-dibromo-5,5-dimethylhydantoin (894 g) and 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (4.5 g) were mixed, and the reaction solution was stirred at 55° C. for 3 hours. The reaction solution was concentrated under reduced pressure until its volume became 1.5 l to afford a solution of the title compound in acetic acid as a yellow liquid.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
894 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[C@@H:5]([C@H:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[OH:8])[OH:6])[CH3:2].BrN1C(C)(C)C(=O)N(Br)C1=O.N(C(C)(CC(OC)(C)C)C#N)=NC(C)(CC(C)(OC)C)C#N>C(O)(=O)C>[O:6]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:14])[C:7](=[O:8])[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(C)OC([C@H](O)[C@@H](O)C(=O)OCC)=O
Name
Quantity
894 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
4.5 g
Type
reactant
Smiles
N(=NC(C#N)(CC(C)(OC)C)C)C(C#N)(CC(C)(C)OC)C
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at 55° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure until its volume

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C(C(C(=O)OCC)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.